1-Bromo-3,5,7-trimethyladamantane

Description

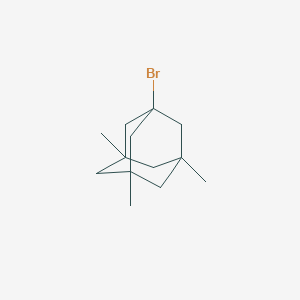

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3,5,7-trimethyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21Br/c1-10-4-11(2)6-12(3,5-10)9-13(14,7-10)8-11/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNJTZWVWZSEKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80330377 | |

| Record name | 1-bromo-3,5,7-trimethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53398-55-3 | |

| Record name | 53398-55-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-3,5,7-trimethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3,5,7-trimethyladamantane

CAS Number: 53398-55-3

This technical guide provides a comprehensive overview of 1-Bromo-3,5,7-trimethyladamantane, a key chemical intermediate for researchers, scientists, and drug development professionals. The document details its physicochemical properties, synthesis protocols, chemical reactivity, and significant applications, particularly in the field of medicinal chemistry.

Physicochemical Properties

This compound is an organic compound featuring a rigid, cage-like adamantane core.[1] This tricyclic hydrocarbon structure is substituted with three methyl groups at bridgehead positions (3, 5, and 7) and a bromine atom at another bridgehead position (1).[1] This specific arrangement confers unique lipophilic and steric properties, making it a valuable building block in synthetic chemistry.[1][2] The quantitative physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 53398-55-3 | [1][3][4] |

| Molecular Formula | C₁₃H₂₁Br | [1][3][4] |

| Molecular Weight | 257.21 g/mol | [1][3][4] |

| Melting Point | 101 - 103 °C | [1][3] |

| Boiling Point | 254.2 °C at 760 mmHg | [1][5] |

| Density | 1.333 g/cm³ | [1][5] |

| Flash Point | 118.9 °C | [1] |

| Vapor Pressure | 0.028 mmHg at 25°C | [1] |

| Refractive Index | 1.575 | [1] |

| Appearance | Solid | |

| Solubility | Slightly soluble in Chloroform and Methanol (with heat) | [1] |

| InChI Key | DUNJTZWVWZSEKK-UHFFFAOYSA-N | [4] |

| SMILES | CC12CC3(CC(C1)(CC(C2)(C3)Br)C)C | [3] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the direct substitution of a hydroxyl group on the corresponding alcohol using molecular bromine.[1] This method provides a direct and efficient pathway to the desired halogenated adamantane derivative.

References

- 1. lookchem.com [lookchem.com]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 53398-55-3 | FB161772 [biosynth.com]

- 4. This compound | C13H21Br | CID 429253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

An In-depth Technical Guide to 1-Bromo-3,5,7-trimethyladamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5,7-trimethyladamantane is a halogenated, cage-like hydrocarbon with a rigid, tricyclic structure.[1] This unique molecular architecture imparts notable chemical and physical properties, establishing it as a valuable intermediate in organic synthesis.[1] Its primary application lies in the pharmaceutical industry as a key precursor in the synthesis of Memantine and its derivatives, which are utilized for their antiparkinsonian and antispasmodic properties.[1][2] The adamantane core, with its three methyl groups, provides a lipophilic and stable scaffold, which is a desirable feature in drug design. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[2] Its rigid and symmetrical structure contributes to a relatively high melting point and thermal stability. The presence of the bromine atom at a bridgehead position is a key feature, influencing its reactivity.[3]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound.

| Identifier | Value | Reference |

| CAS Number | 53398-55-3 | [4][5][6] |

| Molecular Formula | C₁₃H₂₁Br | [4][5][6] |

| Molecular Weight | 257.21 g/mol | [4][5] |

| IUPAC Name | This compound | [5][7] |

| Physical Property | Value | Reference |

| Melting Point | 101-103 °C | [1][7] |

| Boiling Point | 254.2 °C at 760 mmHg | [1] |

| Density | 1.333 g/cm³ | [1] |

| Flash Point | 118.9 °C | [1] |

| Vapor Pressure | 0.028 mmHg at 25°C | [1] |

| Refractive Index | 1.575 | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol (with heating) | [2] |

Experimental Protocols

Synthesis Protocol: Bromination of 1,3,5-Trimethyladamantane

The synthesis of this compound is typically achieved through the direct bromination of 1,3,5-trimethyladamantane. This electrophilic substitution targets a tertiary bridgehead proton of the adamantane cage. The following is a representative protocol adapted from the synthesis of similar brominated adamantanes.[8]

Materials:

-

1,3,5-Trimethyladamantane

-

Liquid Bromine (Br₂)

-

A suitable Lewis acid catalyst (e.g., AlBr₃, optional)

-

A suitable solvent (e.g., a halogenated solvent or no solvent)

-

Sodium bisulfite solution (for quenching)

-

An appropriate organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a well-ventilated fume hood, charge a reaction vessel with 1,3,5-trimethyladamantane and a suitable solvent (if any).

-

If a catalyst is used, add it to the reaction mixture.

-

Slowly add liquid bromine to the reaction mixture at a controlled temperature. The reaction can be exothermic.

-

Stir the reaction mixture at a specific temperature for a set duration to ensure complete conversion.

-

After the reaction is complete, cool the mixture and quench any excess bromine by the slow addition of a sodium bisulfite solution until the red-brown color of bromine disappears.

-

Perform a liquid-liquid extraction using an appropriate organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or sublimation.

Characterization Protocols

Melting Point Determination: The melting point of this compound can be determined using a standard melting point apparatus. A small amount of the purified solid is packed into a capillary tube, which is then heated in the apparatus. The temperature range over which the solid melts is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for structural elucidation. A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectra are recorded on an NMR spectrometer. The chemical shifts, multiplicities, and integration of the signals provide detailed information about the molecular structure.

Solubility Determination (Shake-Flask Method):

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent to be tested.

-

Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Allow the undissolved solid to settle.

-

Carefully extract a known volume of the supernatant and filter it to remove any solid particles.

-

Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Reactivity and Stability

The reactivity of this compound is dominated by the chemistry of the bridgehead carbon-bromine bond. Due to the rigid cage structure of the adamantane nucleus, Sₙ2 reactions are highly disfavored due to the impossibility of backside attack.[3] Consequently, reactions at the bridgehead position typically proceed through an Sₙ1 mechanism, involving the formation of a stable tertiary carbocation.[3] The three methyl groups on the adamantane scaffold provide additional stabilization to this carbocation.

The compound is generally stable under normal storage conditions. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Applications in Drug Development

The primary and most significant application of this compound is as a key intermediate in the synthesis of Memantine.[1][2] Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[9][10] The synthesis of Memantine from this compound typically involves a nucleophilic substitution reaction to replace the bromine atom with an amino group.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Application in the synthesis of Memantine Hydrochloride.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound CAS#: 53398-55-3 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 53398-55-3 | FB161772 [biosynth.com]

- 5. This compound | C13H21Br | CID 429253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - CAS - 53398-55-3 | Axios Research [axios-research.com]

- 7. This compound | 53398-55-3 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Bromo-3,5,7-trimethyladamantane

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Bromo-3,5,7-trimethyladamantane, a key intermediate in synthetic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

This compound is an organic compound featuring a rigid adamantane core functionalized with three methyl groups and one bromine atom.[1] This unique structure imparts specific chemical properties that make it a valuable building block in the synthesis of more complex molecules.[1]

The quantitative physicochemical data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₁Br | [1][2][3][4] |

| Molecular Weight | 257.21 g/mol | [1][3][4] |

| 257.22 g/mol | [2] | |

| Melting Point | 101 °C | [1] |

| 102 °C | [4] | |

| Boiling Point | 254.2 °C at 760 mmHg | [1] |

| Density | 1.333 g/cm³ | [1] |

| Flash Point | 118.9 °C | [1] |

| CAS Number | 53398-53-3 | [1][2][3][4] |

Synthetic Applications

Due to its distinct three-dimensional structure, this compound serves as a crucial reagent in pharmaceutical chemistry.[1] Notably, it is utilized in the synthesis of Memantine derivatives.[1] Memantine is a drug used for its antiparkinsonian and antispasmodic properties.[1] The adamantane cage is a key pharmacophore in these therapeutic agents.[1] Its role as a versatile intermediate allows for further functionalization, making it a valuable component in the development of new molecules for various applications.[1]

While detailed experimental protocols for specific reactions are proprietary and context-dependent, the following diagram illustrates the logical relationship of this compound as a synthetic precursor.

Caption: Synthetic pathway of this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In case of exposure, it is advised to flush the eyes or skin with plenty of water and seek medical attention. If inhaled, move to fresh air and provide oxygen if breathing is difficult. Incompatible materials include oxidizing agents.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-3,5,7-trimethyladamantane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-3,5,7-trimethyladamantane from 1,3,5-trimethyladamantane. This document outlines the core chemical transformation, detailed experimental protocols, and relevant physicochemical data to support researchers and professionals in the fields of medicinal chemistry and drug development. The adamantane cage, with its unique rigid structure, is a valuable scaffold in the design of therapeutic agents, and its halogenated derivatives are key intermediates for further functionalization.

Core Synthesis Overview

The synthesis of this compound is achieved through the direct bromination of 1,3,5-trimethyladamantane. This reaction is an electrophilic substitution that targets one of the four equivalent tertiary bridgehead protons of the adamantane core. The stability of the resulting tertiary carbocation intermediate facilitates this transformation. While various methods for the bromination of adamantane derivatives exist, the use of elemental bromine, often with a Lewis acid catalyst or a protic acid co-catalyst, is a common and effective approach. The choice of reaction conditions, including solvent and temperature, is critical in controlling the reaction rate and minimizing potential side products.

Physicochemical and Safety Data

A summary of the key physical and chemical properties of this compound is provided below. This information is essential for handling, characterization, and downstream applications of the compound.

| Property | Value | Reference |

| CAS Number | 53398-55-3 | [1][2][3] |

| Molecular Formula | C₁₃H₂₁Br | [1][3] |

| Molecular Weight | 257.21 g/mol | [1][3] |

| Melting Point | 101-103 °C | [1][2][4] |

| Boiling Point | 254.2 °C at 760 mmHg | [4] |

| Appearance | Solid | [2] |

| Solubility | Chloroform (Slightly), Methanol (Slightly, Heated) | [4] |

| Storage | Room Temperature, in a dry, well-sealed container | [1][4] |

Safety Information:

-

Signal Word: Warning

-

Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2]

Experimental Protocol: Bromination of 1,3,5-trimethyladamantane

This protocol is adapted from established procedures for the bromination of similar adamantane derivatives, such as 1,3-dimethyladamantane.[5][6][7][8]

Materials and Equipment:

-

1,3,5-trimethyladamantane

-

Elemental Bromine (Br₂)

-

Anhydrous Aluminum Trichloride (AlCl₃) (optional, as catalyst)

-

1,2-dichloroethane (or other suitable inert solvent)

-

Saturated sodium bisulfite solution (NaHSO₃)

-

5% Sodium hydroxide solution (for HBr trap)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Dropping funnel

-

Gas trap (for HBr)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 1,3,5-trimethyladamantane in a minimal amount of an inert solvent like 1,2-dichloroethane. If a Lewis acid catalyst is to be used, add anhydrous aluminum trichloride to the mixture. Set up a gas trap containing a 5% sodium hydroxide solution to neutralize the hydrogen bromide (HBr) gas that will evolve during the reaction.

-

Bromination: From the dropping funnel, add elemental bromine dropwise to the stirred solution of 1,3,5-trimethyladamantane. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, continue to stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add a saturated solution of sodium bisulfite to quench any unreacted bromine. The characteristic red-brown color of bromine should disappear.

-

Extraction and Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acidic components. Finally, wash with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by sublimation to afford the final product as a crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Comparative Data for Adamantane Bromination

| Catalyst/Initiator | Solvent | Molar Ratio (Bromine:Substrate) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| HBr in Acetic Acid | None | ~4:1 | 50-55 | 12 | - | - |

| Aluminum Trichloride | 1,2-dichloroethane | 1.15:1 | 15 | - | 92 | ≥99 |

| Benzoyl Peroxide | None | 8:1 | 65 | 6 | 95.1 | 99.3 |

| None (Direct Bromination) | None | 2:1 | 80 | 5 | 85 | - |

Conclusion

The synthesis of this compound from 1,3,5-trimethyladamantane is a straightforward and efficient process that provides a key intermediate for the synthesis of more complex adamantane derivatives. The protocols and data presented in this guide are intended to assist researchers in the successful preparation and purification of this valuable compound. As with all chemical syntheses, appropriate safety precautions should be taken, and the reaction should be carried out in a well-ventilated fume hood.

References

- 1. biosynth.com [biosynth.com]

- 2. This compound | 53398-55-3 [sigmaaldrich.com]

- 3. This compound | C13H21Br | CID 429253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 53398-55-3,this compound | lookchem [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]

An In-depth Structural and Conformational Analysis of 1-Bromo-3,5,7-trimethyladamantane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3,5,7-trimethyladamantane is a key intermediate in the synthesis of various pharmacologically active compounds, most notably the anti-Alzheimer's drug, Memantine. Its rigid, three-dimensional structure, conferred by the adamantane cage, provides a unique scaffold in medicinal chemistry, influencing properties such as lipophilicity and metabolic stability. This technical guide provides a detailed analysis of the structural and conformational properties of this compound. Due to a scarcity of direct experimental data for this specific derivative, this paper leverages spectroscopic data from closely related adamantane analogs and foundational principles of stereochemistry to infer its structural characteristics. This guide also outlines the experimental protocols typically employed for the synthesis and characterization of such compounds.

Introduction

Adamantane and its derivatives have garnered significant interest in the field of drug development due to their unique physicochemical properties. The rigid, cage-like structure of adamantane provides a lipophilic and metabolically stable core, making it an attractive scaffold for the design of new therapeutic agents. This compound serves as a crucial building block, particularly in the synthesis of Memantine, an NMDA receptor antagonist used for the treatment of moderate-to-severe Alzheimer's disease.[1]

A thorough understanding of the three-dimensional structure and conformational behavior of this compound is paramount for its effective utilization in drug design and synthesis. This document aims to provide a comprehensive overview of its structural features, drawing upon available data for analogous compounds to predict its spectroscopic and conformational properties.

Molecular Structure and Conformation

The adamantane core is a highly symmetric and rigid cage structure, belonging to the Td point group. The substitution of a bromine atom at the 1-position and three methyl groups at the 3, 5, and 7-positions—all bridgehead positions—maintains a high degree of symmetry. The C-Br bond is located at one of the four equivalent tertiary carbon atoms of the adamantane cage.

The conformation of this compound is locked due to the rigid nature of the fused cyclohexane rings that comprise the adamantane skeleton. Unlike flexible acyclic or monocyclic systems, bond rotation is severely restricted, leading to a single, well-defined conformation. The chair conformation of the constituent cyclohexane rings is enforced by the fused nature of the structure.

Figure 1: 2D representation of the adamantane core with bridgehead substituents.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the high symmetry of the molecule. The adamantane cage protons will appear as a series of broad singlets or multiplets. The methyl protons are expected to give a sharp singlet.

¹³C NMR: The carbon NMR spectrum will be more informative. Distinct signals are expected for the quaternary carbons (C-Br and C-CH₃), the methine carbons, and the methylene carbons of the adamantane cage, as well as the methyl carbons.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale/Comparison |

| Adamantane Cage | |||

| C-Br | 60-70 | Singlet | Based on data for 1-bromoadamantane and other bromoalkanes. |

| C-CH₃ | 30-40 | Singlet | Similar to the quaternary carbons in 1,3,5-trimethyladamantane. |

| CH | 40-50 | Doublet | Inferred from substituted adamantanes. |

| CH₂ | 35-45 | Triplet | Inferred from substituted adamantanes. |

| Methyl Groups | |||

| -CH₃ | 10-20 | Quartet | Typical range for methyl groups on a quaternary carbon. |

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the vibrational modes of the adamantane cage and the methyl groups. The C-Br stretching frequency is a key diagnostic peak.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale/Comparison |

| C-H (stretch, adamantane) | 2850-2950 | Strong | Characteristic of sp³ C-H bonds. |

| C-H (stretch, methyl) | 2870-2960 | Strong | Characteristic of methyl C-H bonds. |

| CH₂ (scissoring) | ~1450 | Medium | Typical for methylene groups in a cyclic system. |

| C-C (stretch, cage) | 1000-1200 | Medium | Skeletal vibrations of the adamantane core. |

| C-Br (stretch) | 500-600 | Medium-Strong | In line with the C-Br stretching frequency in other bromoalkanes. |

Table 2: Predicted Infrared Absorption Frequencies for this compound.

Experimental Protocols

The synthesis and characterization of this compound would typically follow established procedures for the bromination of adamantanes and standard spectroscopic techniques.

Synthesis: Bromination of 1,3,5-Trimethyladamantane

A common method for the synthesis of bridgehead-brominated adamantanes is the direct bromination of the corresponding hydrocarbon using elemental bromine, often in the presence of a Lewis acid catalyst.

Figure 2: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: To a solution of 1,3,5-trimethyladamantane in a suitable inert solvent (e.g., a halogenated solvent), a Lewis acid catalyst such as aluminum bromide (AlBr₃) is added under an inert atmosphere.

-

Bromination: Elemental bromine is added dropwise to the reaction mixture at a controlled temperature, typically at or below room temperature.

-

Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of an aqueous solution (e.g., sodium bisulfite solution to consume excess bromine). The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).

-

Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Structural Characterization

Figure 3: Workflow for the structural characterization of this compound.

NMR Spectroscopy:

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

Infrared Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is analyzed as a KBr pellet or a Nujol mull.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method (e.g., electron ionization or electrospray ionization).

-

Data Analysis: The mass-to-charge ratio of the molecular ion and its fragmentation pattern are analyzed to confirm the molecular weight and structural fragments.

X-ray Crystallography:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown from a suitable solvent.

-

Data Collection and Structure Solution: X-ray diffraction data is collected, and the crystal structure is solved and refined to obtain precise bond lengths, bond angles, and the overall molecular conformation.

Conclusion

This compound is a structurally rigid and symmetric molecule with a well-defined conformation. While direct experimental data is limited, a comprehensive structural profile can be inferred from the analysis of closely related adamantane derivatives. The predicted spectroscopic data provides a valuable reference for the characterization of this important synthetic intermediate. The outlined experimental protocols for its synthesis and characterization are based on standard and reliable methodologies in organic chemistry. Further experimental studies, particularly X-ray crystallographic analysis, would be beneficial to definitively confirm the predicted structural parameters.

References

Spectroscopic Analysis of 1-Bromo-3,5,7-trimethyladamantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-Bromo-3,5,7-trimethyladamantane. Due to a notable scarcity of publicly available experimental data for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), drawing comparisons with structurally similar adamantane derivatives. Detailed, generalized experimental protocols for obtaining such data are provided to guide researchers in their analytical endeavors. This guide aims to serve as a valuable resource for scientists and professionals involved in the synthesis, characterization, and application of adamantane-based compounds in research and drug development.

Introduction

This compound is a halogenated derivative of adamantane, a rigid, tricyclic hydrocarbon. The unique cage-like structure of the adamantane core imparts exceptional chemical and physical properties, making its derivatives valuable scaffolds in medicinal chemistry and materials science. Accurate structural elucidation through spectroscopic methods is paramount for ensuring the identity, purity, and desired functionality of such compounds.

This document outlines the expected spectroscopic signature of this compound and provides standardized methodologies for its characterization.

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on the chemical structure of this compound and known spectral data of related compounds. Experimental verification is required for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 1.0 - 1.2 | Singlet | 9H | 3 x -CH₃ |

| ~ 1.5 - 1.8 | Multiplet | 6H | 3 x -CH₂- (axial) |

| ~ 2.0 - 2.2 | Multiplet | 6H | 3 x -CH₂- (equatorial) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 70 - 75 | C | C-Br |

| ~ 45 - 50 | CH₂ | 6 x -CH₂- |

| ~ 35 - 40 | C | 3 x C-CH₃ |

| ~ 30 - 35 | CH₃ | 3 x -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2950 - 2850 | Strong | C-H Stretch | Alkane |

| 1465 - 1450 | Medium | C-H Bend | Alkane |

| 1380 - 1365 | Medium | C-H Bend | Alkane (CH₃) |

| 600 - 500 | Medium-Strong | C-Br Stretch | Alkyl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 256/258 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). |

| 177 | [M - Br]⁺ | Loss of the bromine atom, likely to be a prominent peak. |

| Various | Further fragmentation of the adamantyl cage. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of adamantane derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a spectrometer with a field strength of 300 MHz or higher.

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30° pulse width, a spectral width of 12-15 ppm, and a relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Use a spectrometer with a corresponding ¹³C frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

-

Employ proton decoupling to simplify the spectrum.

-

Typical parameters include a 30-45° pulse width, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.

-

A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine should be clearly visible for any bromine-containing fragments.[1]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized adamantane derivative.

Predicted Mass Spectrum Fragmentation Pathway

This diagram illustrates the expected primary fragmentation pathway for this compound in an electron ionization mass spectrometer. The loss of the bromine atom is a common fragmentation for bromoalkanes.[2][3][4]

References

- 1. savemyexams.com [savemyexams.com]

- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. youtube.com [youtube.com]

- 4. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Solubility Profile of 1-Bromo-3,5,7-trimethyladamantane: A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties and Solubility of a Key Synthetic Intermediate

This technical guide provides a comprehensive overview of the solubility of 1-bromo-3,5,7-trimethyladamantane in organic solvents, tailored for researchers, scientists, and professionals in drug development. This document compiles available solubility data, details experimental protocols for its determination, and contextualizes its importance as a precursor in pharmaceutical synthesis.

Core Physicochemical Properties

This compound is a solid, cage-like hydrocarbon derivative. Its rigid, three-dimensional structure, conferred by the adamantane backbone, and the presence of a bromine atom and three methyl groups, significantly influence its physical and chemical properties, including its solubility. An understanding of these foundational properties is crucial for its application in organic synthesis.

| Property | Value |

| Molecular Formula | C₁₃H₂₁Br |

| Molecular Weight | 257.21 g/mol |

| Appearance | White to Off-White Solid |

| Melting Point | 101 °C |

| Boiling Point | 254.2 °C at 760 mmHg |

| Density | 1.333 g/cm³ |

Qualitative Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate its general solubility behavior.

| Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble[1][2] |

| Methanol | Slightly Soluble (when heated)[1][2] |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the isothermal shake-flask method is a reliable and widely accepted technique. The following protocol, adapted from methodologies for similar adamantane derivatives, provides a robust framework for determining the quantitative solubility of this compound.

Objective:

To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Syringes and syringe filters (chemically compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled bath for at least 2 hours to permit the undissolved solid to settle.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any microscopic undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. The solubility can be expressed in units such as g/L, mg/mL, or mol/L.

-

The following diagram illustrates the general workflow for this experimental protocol.

Relevance in Drug Development: The Path to Memantine

The solubility of this compound is of significant interest to the pharmaceutical industry due to its role as a key starting material in the synthesis of Memantine. Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease. Understanding the solubility of this precursor is crucial for optimizing reaction conditions, improving yield, and ensuring the efficiency of the manufacturing process.

The logical relationship from the starting material to the therapeutic target is outlined in the diagram below.

References

An In-depth Technical Guide to the Stability and Storage of 1-Bromo-3,5,7-trimethyladamantane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Bromo-3,5,7-trimethyladamantane. The information is intended to assist researchers, scientists, and drug development professionals in maintaining the integrity and purity of this important chemical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding the compound's behavior under various experimental and storage conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₂₁Br |

| Molecular Weight | 257.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 101-103 °C |

| Boiling Point | 254.2 °C at 760 mmHg |

| Solubility | Slightly soluble in chloroform and methanol (with heating) |

Stability Profile

The adamantane cage structure of this compound imparts significant thermal stability. However, the molecule's reactivity is primarily centered at the tertiary carbon atom bearing the bromine atom.

Key Stability Considerations:

-

Thermal Stability: The compound is a solid with a relatively high melting point, indicating good thermal stability under normal storage conditions. Upon combustion, it may produce hazardous decomposition products, including carbon monoxide, carbon dioxide, and hydrogen bromide.

-

Hydrolytic Stability (Solvolysis): The carbon-bromine bond is susceptible to cleavage, particularly in the presence of nucleophilic solvents (solvolysis). In polar protic solvents such as water or alcohols, this compound can undergo Sₙ1-type reactions to form the corresponding alcohol or ether derivatives. The presence of three methyl groups at the bridgehead positions (3, 5, and 7) stabilizes the resulting tertiary carbocation, which can influence the rate of this degradation pathway.

-

Compatibility: this compound is incompatible with strong oxidizing agents.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature (15-25 °C) or refrigerated (2-8 °C) | Prevents potential degradation from excessive heat. |

| Atmosphere | Store in a tightly sealed container. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage. | Minimizes exposure to moisture and air, which could facilitate hydrolysis and oxidation, respectively. |

| Light | Store in a light-resistant container or in a dark location. | Protects against potential photodegradation. |

| Container | Use a well-sealed, chemically resistant container (e.g., amber glass bottle with a secure cap). | Prevents contamination and degradation. |

Experimental Protocols

The following section outlines detailed methodologies for assessing the stability of this compound. These protocols are based on established principles of pharmaceutical stability testing, such as those described in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and pathways.[4][5][6] This information is vital for the development of stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents. A control sample, protected from stress conditions, should be prepared and analyzed concurrently.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl. Store at room temperature and an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH. Store at room temperature and an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat the sample solution with a suitable oxidizing agent (e.g., 3% hydrogen peroxide). Store at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60 °C, 80 °C) for a defined period.

-

Photodegradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

A validated HPLC method is essential for separating and quantifying this compound from its potential degradation products.

Objective: To develop and validate an HPLC method capable of resolving the parent compound from any degradants.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector is suitable.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV spectral analysis of the compound.

-

Injection Volume: 10-20 µL.

-

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation products are well-separated from the main peak.

Visualizations

The following diagrams illustrate the chemical structure, a potential degradation pathway, and a logical workflow for a stability study of this compound.

Caption: Chemical structure of this compound.

Caption: Potential solvolysis degradation pathway in an aqueous environment.

References

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. snscourseware.org [snscourseware.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. biopharminternational.com [biopharminternational.com]

- 6. ajpsonline.com [ajpsonline.com]

1-Bromo-3,5,7-trimethyladamantane safety data sheet (SDS) and handling precautions

An In-depth Technical Guide to the Safe Handling of 1-Bromo-3,5,7-trimethyladamantane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No: 53398-55-3). The information is intended to guide laboratory personnel in the safe use, storage, and disposal of this compound, minimizing potential risks.

Chemical and Physical Properties

This compound is a solid organic compound with a cage-like adamantane structure.[1] Its physical and chemical properties are summarized in the table below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₁Br | [1][2] |

| Molecular Weight | 257.21 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 101-103 °C | [3] |

| Boiling Point | 254.2 °C at 760 mmHg | [1][3] |

| Density | 1.333 g/cm³ | [1][3] |

| Flash Point | 118.9 °C | [1] |

| Vapor Pressure | 0.028 mmHg at 25°C | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the eyes, skin, and respiratory system.[3]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Statements:

-

H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.

Handling

-

Avoid breathing dust, vapor, mist, or gas.[3]

-

Avoid contact with skin and eyes.[3]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

-

Wash hands thoroughly after handling.

Storage

-

Store in a cool, dry, and well-ventilated place.[3]

-

Keep the container tightly closed.[3]

-

Store away from incompatible materials, such as strong oxidizing agents.[3]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure.

| Control Parameter | Recommendation |

| Engineering Controls | Work in a well-ventilated area. A laboratory fume hood is recommended.[3] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[3] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[3] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator.[3] |

First Aid Measures

In case of exposure, immediate medical attention is necessary.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |

Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3] |

| Specific Hazards | Emits toxic fumes under fire conditions, including carbon oxides and hydrogen bromide.[3] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate the area.

-

Wear appropriate personal protective equipment.

-

Avoid generating dust.

-

Carefully sweep up the spilled solid and place it in a sealed container for disposal.

-

Clean the spill area with a suitable solvent.

-

Ventilate the area.

Toxicological Information

| Metric | Value |

| LD50/LC50 | Not available[3] |

| Carcinogenicity | Not listed by ACGIH, IARC, or NTP[3] |

Experimental Protocols

Specific experimental protocols for determining the toxicological and safety parameters of this compound are proprietary and not publicly available. The data presented in Safety Data Sheets are summaries of results obtained from standardized testing methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Workflow for Safe Handling of this compound

The following diagram illustrates the general workflow for safely handling a hazardous chemical like this compound in a research setting.

Caption: Workflow for Safe Chemical Handling

This guide is intended to provide essential safety information for trained professionals. Always consult the most recent Safety Data Sheet from your supplier and follow all institutional and regulatory guidelines for chemical safety.

References

An In-depth Technical Guide to 1-Bromo-3,5,7-trimethyladamantane: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3,5,7-trimethyladamantane, a key halogenated adamantane derivative. It covers the historical context of adamantane chemistry, the synthesis of the title compound, its physicochemical and spectroscopic properties, and its primary application as a crucial intermediate in the synthesis of neuroprotective agents, particularly derivatives of Memantine. This document includes detailed experimental protocols, comparative data, and visualizations to support research and development in medicinal chemistry and drug discovery.

Introduction: The Adamantane Cage in Medicinal Chemistry

The discovery of adamantane, a perfectly symmetrical, strain-free tricyclic hydrocarbon, in 1933 by S. Landa and V. Machacek from petroleum feedstock marked the beginning of a new era in polyhedral organic chemistry. The unique cage-like structure of adamantane, reminiscent of a diamondoid lattice, imparts exceptional properties such as high thermal and chemical stability, and a well-defined three-dimensional geometry. These characteristics have made the adamantane scaffold a privileged motif in drug design, often incorporated to enhance the lipophilicity, metabolic stability, and receptor binding affinity of therapeutic agents.

The pioneering work of Vladimir Prelog in the first laboratory synthesis of adamantane in 1941, followed by the more practical and scalable method developed by Paul von Ragué Schleyer in 1957, made adamantane and its derivatives readily accessible for broader scientific investigation. This led to the discovery of the antiviral activity of amantadine and the development of Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist for the treatment of Alzheimer's disease. This compound serves as a pivotal building block in the synthesis of Memantine analogues, highlighting its significance in the field of neuropharmacology.

Synthesis and History of this compound

While the precise historical details of the first synthesis of this compound are not extensively documented in readily available literature, its preparation follows the well-established principles of electrophilic bromination of alkyl-substituted adamantanes. The synthesis logically starts from the corresponding trimethylated adamantane precursor, 1,3,5-trimethyladamantane.

The general strategy involves the reaction of 1,3,5-trimethyladamantane with a brominating agent, where the bridgehead positions of the adamantane core are preferentially substituted due to the stability of the resulting tertiary carbocation intermediate.

Synthesis of the Precursor: 1,3,5-Trimethyladamantane

The synthesis of the starting material, 1,3,5-trimethyladamantane, can be achieved through various methods, including the Lewis acid-catalyzed rearrangement of appropriate polycyclic precursors.

Bromination of 1,3,5-Trimethyladamantane

The direct bromination of 1,3,5-trimethyladamantane at the remaining unsubstituted bridgehead position (C1) yields this compound. This reaction is analogous to the well-documented bromination of 1,3-dimethyladamantane.

Physicochemical and Spectroscopic Data

The structural and electronic properties of this compound have been characterized by various analytical techniques. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 53398-55-3 | [1] |

| Molecular Formula | C₁₃H₂₁Br | [1] |

| Molecular Weight | 257.21 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 101-103 °C | [2] |

| Boiling Point | 254.2 °C at 760 mmHg | [3] |

| Density | 1.333 g/cm³ | [3] |

| Flash Point | 118.9 °C | [3] |

| Refractive Index | 1.575 | [3] |

| Solubility | Slightly soluble in chloroform and methanol (heated) | [3] |

Table 2: Spectroscopic Data of this compound and its Dimethyl Analog

| Spectroscopic Technique | This compound | 1-Bromo-3,5-dimethyladamantane (for comparison) | Reference(s) |

| ¹H NMR (ppm in CDCl₃) | Data not readily available in literature. Expected to show singlets for the methyl groups and multiplets for the adamantyl protons. | Complex multiplets and singlets corresponding to methyl and adamantyl protons. δ 2.37 (br s, 6H), 2.10 (br s, 3H), 1.73 (br s, 6H) | [4] |

| ¹³C NMR (ppm) | Data not readily available in literature. Expected to show distinct signals for quaternary carbons (C-Br, C-CH₃), CH, CH₂ and CH₃ groups. | Distinct signals for quaternary carbons (C-Br, C-CH₃), CH, CH₂ and CH₃ groups. | [4] |

| Mass Spec (EI, m/z) | Data not readily available in literature. Expected Molecular Ion (M⁺): 256/258 (isotope pattern). Key Fragments would include loss of Br. | Molecular Ion (M⁺): 242/244 (isotope pattern). Key Fragments: 163 (M-Br)⁺, 107. | [4] |

| IR (cm⁻¹) | Data not readily available in literature. Expected to show characteristic C-H and C-Br stretching and bending vibrations. | Characteristic absorptions for C-H stretching and bending, and C-Br stretching. | [4] |

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is adapted from established procedures for the bromination of alkyladamantanes.

Materials:

-

1,3,5-Trimethyladamantane

-

Liquid Bromine (Br₂)

-

Lewis Acid catalyst (e.g., AlBr₃, optional)

-

Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)

-

Sodium bisulfite solution (for quenching)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and workup

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, dissolve 1,3,5-trimethyladamantane in the anhydrous solvent.

-

If using a catalyst, add the Lewis acid to the solution.

-

From the dropping funnel, add liquid bromine dropwise to the reaction mixture at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and slowly quench the excess bromine by adding a saturated solution of sodium bisulfite until the red-brown color disappears.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Characterization Protocols

Detailed methodologies for key spectroscopic techniques are provided below.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the adamantane derivative in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[4]

-

¹H NMR Acquisition: Utilize a 400 MHz or higher field instrument with a standard single-pulse sequence.[4] Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain single lines for each unique carbon atom.[4]

-

-

Mass Spectrometry (MS):

-

Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.[4]

-

Ionization: Use Electron Ionization (EI) at 70 eV.[4]

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak (M⁺), confirming the molecular weight, and fragmentation patterns that provide structural information. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable.[4]

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: For solids, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder and pressing it into a thin disk.[4]

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.[4]

-

Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C-H stretching, C-Br stretching).[4]

-

Applications in Drug Development

The primary and most significant application of this compound in drug development is as a key starting material for the synthesis of Memantine (1-amino-3,5-dimethyladamantane) derivatives and other neuroactive compounds.[3] The adamantane cage provides a rigid, lipophilic scaffold that can enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Synthesis of Memantine Derivatives

This compound can be converted to the corresponding amino derivative through nucleophilic substitution of the bromine atom. This aminoadamantane derivative is a close analogue of Memantine.

Mechanism of Action of Memantine

Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a glutamate receptor in the central nervous system. Pathological overactivation of NMDA receptors is implicated in the excitotoxicity observed in neurodegenerative disorders like Alzheimer's disease. Memantine blocks the NMDA receptor channel when it is excessively open, thereby preventing prolonged influx of Ca²⁺ ions that can lead to neuronal damage.

Conclusion

This compound is a valuable synthetic intermediate in medicinal chemistry, primarily due to its role in the synthesis of neuroprotective agents. Its rigid, lipophilic adamantane core provides a unique structural motif for designing drugs with improved pharmacological profiles. While detailed historical and spectroscopic data for this specific compound are not as prevalent as for its dimethyl analog, its synthesis and properties can be reliably inferred from the extensive knowledge base of adamantane chemistry. This technical guide provides a foundational understanding of this compound for researchers and professionals in drug discovery and development, highlighting its importance and providing practical guidance for its synthesis and characterization.

References

Reactivity of the Bridgehead Bromine in 1-Bromo-3,5,7-trimethyladamantane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the bridgehead bromine atom in 1-bromo-3,5,7-trimethyladamantane. This compound, a key intermediate in the synthesis of the NMDA receptor antagonist Memantine, exhibits unique reactivity patterns governed by its rigid cage-like structure. This document will delve into the mechanistic pathways of its nucleophilic substitution reactions, present quantitative kinetic data, and provide detailed experimental protocols for studying its reactivity.

Introduction: The Unique Nature of the Bridgehead Position

The adamantane cage is a highly rigid and sterically hindered structure. The carbon atoms at the "corners" of this cage are known as bridgehead carbons. In this compound, the bromine atom is attached to one such bridgehead carbon. This structural arrangement has profound implications for its chemical reactivity.

Nucleophilic substitution reactions at a tertiary carbon atom can typically proceed through either an S(_N)1 or S(_N)2 mechanism. However, the S(_N)2 pathway, which requires backside attack by the nucleophile, is completely hindered at the bridgehead position of adamantane due to the rigid carbon framework. Consequently, nucleophilic substitution on this compound proceeds exclusively through an S(_N)1 mechanism. This involves the formation of a tertiary carbocation intermediate at the bridgehead position.

Solvolysis and S(_N)1 Reactivity

The solvolysis of this compound in polar, protic solvents is a classic example of an S(_N)1 reaction. The rate of this reaction is primarily dependent on the stability of the resulting 1,3,5-trimethyladamantyl cation.

Mechanistic Pathway

The solvolysis reaction proceeds in a stepwise manner:

-

Ionization: The carbon-bromine bond heterolytically cleaves in the rate-determining step to form a stable tertiary carbocation at the bridgehead and a bromide ion. The presence of three methyl groups at the other bridgehead positions (3, 5, and 7) provides electron-donating inductive effects, which help to stabilize the positive charge on the carbocation.

-

Nucleophilic Attack: A solvent molecule (e.g., water, ethanol) acts as a nucleophile and attacks the planar carbocation.

-

Deprotonation: A final, rapid deprotonation step by another solvent molecule yields the final substitution product and a protonated solvent molecule.

dot

An In-depth Technical Guide to the Electrophilic Bromination of 1,3,5-Trimethyladamantane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 1,3,5-trimethyladamantane, a key reaction in the synthesis of various pharmaceutical and research compounds. The adamantane cage's unique structural and electronic properties dictate a highly regioselective reaction, primarily at its tertiary bridgehead positions. This document details the underlying mechanistic principles, provides detailed experimental protocols based on closely related analogs, and presents quantitative data to aid in reaction optimization.

Core Reaction Mechanism

The electrophilic bromination of 1,3,5-trimethyladamantane proceeds via a classic electrophilic substitution mechanism, targeting the most electronically favorable and sterically accessible positions on the adamantane core. The reaction is highly regioselective, with substitution occurring exclusively at the unsubstituted tertiary bridgehead position (C7).

The mechanism can be elucidated through the following key steps:

-

Polarization of Bromine: In the presence of a Lewis acid catalyst (e.g., AlBr₃ or FeBr₃) or a protic acid, the bromine molecule (Br₂) becomes polarized, creating a more electrophilic bromine species (Br⁺). In the absence of a strong catalyst, the adamantane itself can induce sufficient polarization in the bromine molecule.

-

Formation of the Adamantyl Cation: The π-electron cloud of a C-H bond at a tertiary bridgehead position of the 1,3,5-trimethyladamantane attacks the electrophilic bromine atom. This results in the formation of a transient, highly stable tertiary carbocation at the bridgehead position and a bromide anion (Br⁻). The stability of this 1,3,5-trimethyl-7-adamantyl cation is significantly enhanced by the electron-donating inductive effects of the three methyl groups, which delocalize the positive charge. This high stability is a key driving force for the reaction and directs the substitution to the unsubstituted tertiary position.

-

Nucleophilic Attack by Bromide: The bromide ion, acting as a nucleophile, then attacks the carbocation intermediate, forming the C-Br bond and yielding the final product, 1-bromo-3,5,7-trimethyladamantane.

-

Proton Elimination: The proton from the attacked bridgehead position is eliminated and typically combines with another bromide ion to form hydrogen bromide (HBr) as a byproduct.

Due to the inherent stability of the bridgehead carbocation, rearrangements such as hydride or methyl shifts are not observed in this reaction, leading to a single, well-defined product.

Experimental Protocols

Protocol 1: Lewis Acid Catalyzed Bromination

This method utilizes a Lewis acid catalyst to enhance the electrophilicity of bromine, leading to an efficient reaction.

Materials:

-

1,3,5-Trimethyladamantane

-

Bromine (Br₂)

-

Anhydrous Aluminum Trichloride (AlCl₃) or Iron(III) Bromide (FeBr₃)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 1,3,5-trimethyladamantane (1.0 eq) in anhydrous dichloromethane.

-

Add the Lewis acid catalyst (0.1 - 0.3 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.1 - 1.5 eq) in anhydrous dichloromethane via the dropping funnel over 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bisulfite solution until the red-brown color of bromine disappears.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization (e.g., from methanol or ethanol) or column chromatography on silica gel to yield pure this compound.

Protocol 2: Direct Bromination with Elemental Bromine

This method avoids the use of a Lewis acid catalyst and relies on the inherent reactivity of the adamantane cage.

Materials:

-

1,3,5-Trimethyladamantane

-

Liquid Bromine (Br₂)

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Methanol or Ethanol for recrystallization

Procedure:

-

In a flask equipped with a reflux condenser and a gas trap, place 1,3,5-trimethyladamantane (1.0 eq).

-

Carefully add an excess of liquid bromine (3-5 eq).

-

Gently heat the reaction mixture to reflux (the boiling point of bromine is 59 °C) and maintain for 4-8 hours. The reaction should be performed in a well-ventilated fume hood.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and saturated aqueous sodium bisulfite solution to quench the excess bromine.

-

The solid product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

-

Dry the crude product in a desiccator.

-

Purify the product by recrystallization from a suitable solvent such as methanol or ethanol.

Quantitative Data

The following table summarizes typical reaction parameters for the bromination of adamantane derivatives, which can be used as a starting point for the optimization of the 1,3,5-trimethyladamantane bromination.

| Catalyst/Initiator | Solvent | Molar Ratio (Bromine:Substrate) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| AlCl₃ | 1,2-dichloroethane | 1.15 : 1 | 15 | - | 92 | ≥99 |

| None (Direct Bromination) | None (neat Br₂) | ~4 : 1 | 50-55 | 12 | - | - |

| Benzoyl Peroxide | None | 8 : 1 | 65 | 6 | 95.1 | 99.3 |

Data adapted from protocols for 1,3-dimethyladamantane and is expected to be comparable for 1,3,5-trimethyladamantane.

Experimental Workflow

The general workflow for the synthesis, workup, and purification of this compound is depicted below.

This in-depth guide provides the essential theoretical and practical knowledge for researchers and professionals to successfully perform and optimize the electrophilic bromination of 1,3,5-trimethyladamantane. The high regioselectivity and the stability of the adamantane core make this reaction a reliable method for producing key intermediates in drug discovery and materials science.

Methodological & Application

Application Notes and Protocols: Synthesis of Memantine from 1-Bromo-3,5-dimethyladamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Memantine, an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, is a crucial therapeutic agent for managing moderate to severe Alzheimer's disease. Its synthesis often involves the use of adamantane derivatives. This document provides detailed application notes and experimental protocols for the synthesis of Memantine Hydrochloride from 1-bromo-3,5-dimethyladamantane. While the user's query mentioned 1-bromo-3,5,7-trimethyladamantane, the direct precursor to Memantine (1-amino-3,5-dimethyladamantane) is 1-bromo-3,5-dimethyladamantane. This compound is a related compound that can be used in the synthesis of Memantine derivatives[1]. The following protocols focus on the well-established and documented synthesis pathways from the dimethylated precursor.

Reaction Pathway

The synthesis of Memantine Hydrochloride from 1-bromo-3,5-dimethyladamantane can be achieved through various methods, primarily involving a nucleophilic substitution reaction where the bromine atom is replaced by an amino or a precursor functional group. Common aminating agents include urea and formamide, followed by hydrolysis.

Caption: General reaction pathway for the synthesis of Memantine HCl.

Comparative Quantitative Data

The selection of a synthetic route can significantly impact the overall yield and purity of the final product. The following table summarizes quantitative data from various reported experimental protocols for the synthesis of Memantine from 1-bromo-3,5-dimethyladamantane.

| Aminating Agent | Solvent | Molar Ratio (Bromo-adamantane:Reagent) | Temperature (°C) | Reaction Time (h) | Overall Yield (%) | Reference |

| Urea | Diphenyl ether | 1:3 (Urea) | 170 (step 1), 100 (step 2) | 6 | 75.81 | [2][3] |

| Thiourea | Propylene glycol | 1:4 (Thiourea) | 160 (step 1), 80 (step 2) | 5.5 | 82.44 | [4] |

| Acetamide | None | 1:1.46 (Acetamide) | 130-140 | 3-5 | - | [5] |

| Formamide | - | - | - | - | - | |

| Acetonitrile/H₂SO₄ | Acetonitrile | - | 45-50 | 8 | - | [6][7] |

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of Memantine Hydrochloride from 1-bromo-3,5-dimethyladamantane.

Protocol 1: Direct Amination using Urea

This protocol is adapted from a study reporting a direct amination method.[2][3]

Materials:

-

1-bromo-3,5-dimethyladamantane

-

Urea

-

Diphenyl ether

-

Dichloromethane

-

Hydrochloric acid (HCl) solution (18%)

-

Sodium hydroxide (NaOH) solution (30%)

-

Ethanol

-